Acovenosigenin

Description

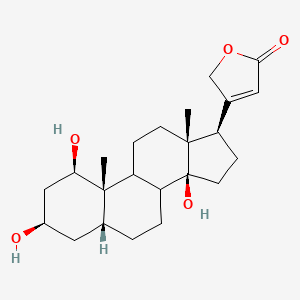

Structure

3D Structure

Properties

CAS No. |

639-15-6 |

|---|---|

Molecular Formula |

C23H34O5 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[(1R,3R,5R,10S,13R,14S,17R)-1,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-17-18(4-3-14-10-15(24)11-19(25)22(14,17)2)23(21,27)8-6-16(21)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16-,17?,18?,19-,21-,22+,23+/m1/s1 |

InChI Key |

CSKIDXJFNAYMTR-YTAKEYINSA-N |

Isomeric SMILES |

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3([C@@H](C[C@@H](C5)O)O)C |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(C(CC(C5)O)O)C |

Origin of Product |

United States |

Chemical Profile of Acovenosigenin

Isolation and Structural Elucidation

Acovenosigenin is naturally found as a component of cardiac glycosides in various plant species. It has been isolated from the roots of Streptocaulon juventas, a plant used in Vietnamese traditional medicine. mdpi.comresearchgate.net It is also a key aglycone in glycosides found in Acokanthera schimperi and Acokanthera oppositifolia. nih.govgoogle.comnih.gov The isolation process typically involves extraction of the plant material with solvents like methanol (B129727) or ethanol (B145695), followed by a series of chromatographic techniques, including silica (B1680970) gel column chromatography, to separate the desired compounds. mdpi.comnih.gov The structure of acovenosigenin, identified as 1β,3β,14β-trihydroxycard-20(22)-enolide, was elucidated through extensive spectroscopic analysis and chemical degradation studies. nih.gov

Physicochemical Properties

Acovenosigenin possesses a distinct set of physical and chemical properties that are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C23H34O5 | gla.ac.uk |

| Molecular Weight | 390.5 g/mol | gla.ac.uk |

| IUPAC Name | 3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-1,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | gla.ac.uk |

| XLogP3 | 1.7 | gla.ac.uk |

| Hydrogen Bond Donor Count | 3 | gla.ac.uk |

| Hydrogen Bond Acceptor Count | 5 | gla.ac.uk |

| Rotatable Bond Count | 1 | gla.ac.uk |

Spectroscopic Data Analysis (NMR, IR, MS)

The structural confirmation of acovenosigenin relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for determining the complex stereochemistry of the steroid nucleus and the position of the hydroxyl and lactone groups. Detailed 1D and 2D NMR experiments provide information on the connectivity and spatial arrangement of all atoms in the molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of acovenosigenin exhibits characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3400 cm⁻¹ indicates the presence of hydroxyl (-OH) groups, while a strong absorption around 1740 cm⁻¹ is characteristic of the carbonyl group in the unsaturated γ-lactone ring. ajchem-a.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of acovenosigenin. The exact mass measurement confirms the molecular formula, and the fragmentation data provides further structural information. nih.govgla.ac.uk

Isolation and Purification Methodologies for Acovenosigenin

Extraction Techniques from Complex Plant Matrices

The initial step in obtaining Acovenosigenin involves its extraction from the raw plant material, a process that separates it from the myriad of other phytochemicals present in the plant.

Solvent-based extraction remains a cornerstone for the initial recovery of Acovenosigenin from plant sources such as the leaves, stems, and seeds of Acokanthera species. The choice of solvent is critical and is dictated by the polarity of the target compound.

The powdered plant material is typically subjected to extraction with a range of organic solvents. Common solvents employed include ethanol (B145695), methanol (B129727), and chloroform, often used in succession to fractionate compounds based on their polarity. rochester.eduacgpubs.orgsajs.co.zaup.ac.za For instance, a common procedure involves an initial extraction with an ethanol-water mixture (e.g., 95:5 v/v), followed by partitioning of the concentrated extract. acgpubs.org

A widely used liquid-liquid partitioning method, the Kupchan scheme, effectively separates crude extracts into fractions of varying polarities. researchgate.net This involves sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297). researchgate.netgoogle.comprotocols.io This process allows for the enrichment of cardiac glycosides like Acovenosigenin in specific fractions, thereby simplifying subsequent purification steps. For example, in the study of Acokanthera schimperi, a crude extract was partitioned between a methanol/water mixture and hexane, followed by chloroform, to separate compounds based on their solubility. researchgate.net

The selection of solvents and the extraction technique (e.g., maceration, Soxhlet extraction) can significantly impact the yield and purity of the initial extract. protocols.io Research has shown that a dichloromethane:methanol (1:1) mixture is effective for extracting toxic constituents, including cardiac glycosides, from Acokanthera oppositifolia. sajs.co.za

| Plant Source | Solvent(s) Used | Extraction/Partitioning Method | Reference |

|---|---|---|---|

| Acokanthera schimperi | Ethanol:Water (95:5 v/v), Ethyl Acetate | Solvent Extraction and Partitioning | acgpubs.org |

| Acokanthera oppositifolia | Dichloromethane:Methanol (1:1) | Solvent Extraction | sajs.co.za |

| Acokanthera oblongifolia | Hexane, Methylene Chloride, Ethyl Acetate | Solvent Partitioning | gavinpublishers.com |

| General Plant Extracts | Hexane, Chloroform, Ethyl Acetate, Methanol/Water | Kupchan Solvent Partitioning | researchgate.net |

In the quest for more efficient and environmentally benign extraction methods, advanced technologies like Supercritical Fluid Extraction (SFE) have gained prominence. SFE, particularly with supercritical carbon dioxide (SC-CO₂), offers several advantages, including high selectivity, reduced use of organic solvents, and operation at lower temperatures, which helps in preserving thermolabile compounds. superex.com.trnatex.atnih.gov

The solvating power of SC-CO₂ can be precisely controlled by manipulating pressure and temperature. gavinpublishers.comnatex.at For polar compounds like cardiac glycosides, the efficiency of SC-CO₂ extraction can be significantly enhanced by the addition of a polar co-solvent, or modifier, such as ethanol or methanol. nih.govresearchgate.net The optimization of SFE parameters—pressure, temperature, and co-solvent concentration—is crucial for maximizing the yield of the target compounds. researchgate.netnih.gov For instance, studies on the extraction of glycosides from other plant materials have shown that optimal conditions can involve pressures around 225-350 bar and temperatures between 45-60°C, with ethanol being a commonly used co-solvent. researchgate.netresearchgate.net While specific SFE protocols for Acovenosigenin are not extensively detailed in the available literature, the principles applied to other glycosides provide a strong framework for its extraction.

| Parameter | Typical Range/Value | Effect on Extraction | Reference |

|---|---|---|---|

| Supercritical Fluid | Carbon Dioxide (CO₂) | Primary solvent; non-toxic, readily available. | superex.com.trnih.gov |

| Pressure | 200 - 400 bar | Increases fluid density and solvating power. | researchgate.netaocs.org |

| Temperature | 40 - 80°C | Affects solvent density and solute vapor pressure. | nih.govresearchgate.net |

| Co-solvent | Ethanol, Methanol | Increases the polarity of SC-CO₂ for extracting polar compounds. | nih.govresearchgate.net |

Chromatographic Separation and Enrichment Strategies

Following initial extraction, the crude extract, which is a complex mixture, undergoes several stages of chromatographic separation to isolate Acovenosigenin in its pure form.

Column chromatography is an indispensable technique for the fractionation of crude plant extracts and the initial purification of Acovenosigenin. nih.govsci-hub.ru The most commonly used stationary phase is silica (B1680970) gel, owing to its ability to separate compounds based on polarity. rochester.eduresearchgate.netchromtech.com

The process involves packing a glass column with silica gel and then passing the extract through the column using a mobile phase, which is a solvent or a mixture of solvents. mit.edu A gradient elution method is often employed, where the polarity of the mobile phase is gradually increased over time. chromtech.com This allows for the sequential elution of compounds with different polarities. For the separation of compounds from Acokanthera species, various solvent systems have been utilized. For example, a gradient of cyclohexane-ethyl acetate has been used to fractionate an ethyl acetate extract of A. schimperi leaves. acgpubs.org Further purification of these fractions often involves subsequent column chromatography steps with different solvent systems, such as chloroform-cyclohexane-acetone or chloroform-acetone. acgpubs.org

| Plant/Extract | Stationary Phase | Eluent/Solvent System | Reference |

|---|---|---|---|

| Acokanthera schimperi Ethyl Acetate Extract | Silica Gel | Cyclohexane-Ethyl Acetate (gradient) | acgpubs.org |

| Fractions from A. schimperi | Silica Gel | Chloroform-Cyclohexane-Acetone (60:80:1) | acgpubs.org |

| Fractions from A. schimperi | Silica Gel | Chloroform-Acetone (150:1) | acgpubs.org |

| Acokanthera oblongifolia Methylene Chloride Extract | Silica Gel | n-hexane-ethyl acetate (80:20) | gavinpublishers.com |

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique crucial for both the analysis and final purification of Acovenosigenin. sci-hub.ru It offers superior separation efficiency compared to column chromatography. Both analytical and preparative HPLC are employed in the process. researchgate.netprota4u.org

Analytical HPLC is used to assess the purity of fractions and to develop the separation method, while preparative HPLC is used to isolate larger quantities of the pure compound. researchgate.netphenomenex.complytix.com Reversed-phase HPLC is commonly used for the separation of cardiac glycosides. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase. nacalai.comsigmaaldrich.com

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nacalai.commtc-usa.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. For instance, a mobile phase of acetonitrile and water is a common choice for separating moderately polar compounds on a C18 column. nacalai.commtc-usa.com The precise conditions, including the specific column, mobile phase gradient, and flow rate, are optimized to achieve the best resolution for Acovenosigenin.

| Parameter | Typical Specification | Purpose | Reference |

|---|---|---|---|

| Mode | Reversed-Phase | Separates compounds based on hydrophobicity. | nacalai.com |

| Stationary Phase (Column) | C18 (Octadecylsilyl) | Commonly used nonpolar stationary phase. | sigmaaldrich.commtc-usa.comhamiltoncompany.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Polar mobile phase for eluting compounds. | nacalai.commtc-usa.com |

| Elution | Isocratic or Gradient | Constant or varied mobile phase composition for optimal separation. | nacalai.com |

| Detection | UV/Vis, Mass Spectrometry (MS) | To detect and identify the eluted compounds. | sci-hub.ru |

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that offers a significant advantage for the purification of natural products by eliminating the use of a solid support matrix. nih.govmdpi.comwikipedia.org This avoids irreversible adsorption and degradation of the sample, leading to high recovery rates. nih.govmdpi.com

In CCC, separation occurs between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (mobile phase) is pumped through it. wikipedia.org The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. nih.govresearchgate.net A commonly used family of solvent systems for separating compounds of varying polarities is the hexane-ethyl acetate-methanol-water (HEMWat) system. researchgate.netresearchgate.net The proportions of these solvents are adjusted to achieve an optimal partition coefficient (K) for the target compound, ideally between 0.4 and 2.5 for effective separation. researchgate.net

For the separation of polar glycosides, spiral countercurrent chromatography with more polar volatile solvent systems, such as ethyl acetate-n-butanol-methanol-water, has been successfully applied. nih.gov This technique is particularly well-suited for the preparative-scale isolation of compounds like Acovenosigenin from complex fractions obtained from initial extraction and column chromatography steps. aocs.orgnih.govpan.olsztyn.pl

Advanced Purification and Crystallization Protocols

Following initial extraction and preliminary chromatographic separation, advanced purification techniques are employed to achieve high-purity Acovenosigenin. These methods are designed to separate the target compound from structurally similar impurities and other co-extracted substances.

High-performance liquid chromatography (HPLC) is a powerful tool for the final purification of Acovenosigenin. researchgate.net Reversed-phase chromatography is a commonly used mode for the separation of cardiac glycosides. waters.com The choice of the stationary phase is critical; C18 columns are popular due to their hydrophobicity, which allows for effective separation based on the polarity of the compounds. ms-editions.cl The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. ms-editions.clnih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of compounds with varying polarities. unifr.ch

For the purification of Acovenosigenin and related cardiac glycosides, a multi-step chromatographic approach can be highly effective. This may involve an initial "capture" step using techniques like ion-exchange or hydrophobic interaction chromatography to remove the bulk of impurities, followed by a "polishing" step using reversed-phase chromatography to achieve high purity. cytivalifesciences.com.cnyoutube.com

Crystallization is the definitive step to obtain Acovenosigenin in a highly purified, crystalline form, which is essential for unambiguous structural elucidation and further scientific investigation. The choice of solvent system is paramount for successful crystallization. A common technique involves dissolving the purified compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. youtube.com As the temperature decreases, the solubility of the compound reduces, leading to the formation of crystals. For cardiac glycosides like Acovenosigenin A, crystallization has been successfully achieved from a mixture of acetonitrile and water. scielo.br Another approach involves repeated crystallization from a solvent such as hot methanol to yield pure compounds. researchgate.net The process of crystallization is often guided by the principle of finding a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. youtube.com

Advanced crystallization techniques can also be employed. These include:

Solvent Evaporation: The compound is dissolved in a volatile solvent, which is then allowed to evaporate slowly, leading to an increase in concentration and subsequent crystallization. nih.gov

Vapor Diffusion: A drop containing the dissolved compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, leading to a gradual increase in concentration and crystal formation.

Seeding: The introduction of a small crystal of the desired compound into a saturated solution can initiate crystallization. unifr.ch

The selection of the appropriate crystallization technique depends on the physicochemical properties of Acovenosigenin and the impurities present.

Table 1: Advanced Purification Techniques for Acovenosigenin

| Technique | Stationary Phase/Medium | Mobile Phase/Solvent System | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | Polishing, high-resolution separation |

| Ion-Exchange Chromatography (IEX) | Charged resin | Buffered aqueous solution with varying pH or salt concentration | Capture, removal of charged impurities |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobic resin | Aqueous buffer with a high salt concentration, eluted with a decreasing salt gradient | Intermediate purification, separation based on hydrophobicity |

| Crystallization | Acetonitrile/Water, Methanol | N/A | Final purification, obtaining crystalline solid |

Methodological Validation for Acovenosigenin Isolation

Methodological validation is a critical component of the isolation and purification process for Acovenosigenin, ensuring that the analytical methods used are suitable for their intended purpose. europa.eu The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of the isolated compound. particle.dk The validation is typically performed in accordance with guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). europa.euinnovareacademics.in

For an analytical method, such as HPLC, used to quantify Acovenosigenin, the following parameters are evaluated:

Specificity: This ensures that the analytical signal is solely from Acovenosigenin and not from any impurities, degradation products, or other components in the sample matrix. pharmabeginers.com Specificity is often demonstrated by comparing the chromatograms of the pure compound, the sample extract, and a blank.

Linearity: Linearity demonstrates a proportional relationship between the concentration of Acovenosigenin and the analytical response over a defined range. europa.eu This is typically assessed by analyzing a series of standard solutions at different concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0 (e.g., >0.99). nih.gov

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. europa.eu For pharmaceutical analysis, RSD values of less than 2% are often considered acceptable. innovareacademics.in

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure Acovenosigenin is added to a sample matrix, and the percentage of the added compound that is detected by the method is calculated. pensoft.net Recovery values typically in the range of 98-102% are considered acceptable. pensoft.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of Acovenosigenin in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of Acovenosigenin in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eupensoft.net These are important parameters for the analysis of trace amounts of the compound.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ms-editions.cl For an HPLC method, this could involve varying the mobile phase composition, pH, column temperature, or flow rate. ms-editions.cl

The successful validation of these parameters ensures that the methodology for isolating and quantifying Acovenosigenin is reliable and fit for its intended purpose in research and quality control.

Table 2: Typical Validation Parameters for an HPLC Method for Acovenosigenin Quantification

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | No interference at the retention time of the analyte | To ensure the signal is from Acovenosigenin |

| Linearity (R²) | ≥ 0.99 | To demonstrate a proportional response to concentration |

| Precision (RSD) | ≤ 2% | To show the reproducibility of the method |

| Accuracy (Recovery) | 98.0% - 102.0% | To demonstrate the closeness to the true value |

| Robustness | No significant change in results with minor variations | To ensure reliability under normal use |

Chromatographic Techniques for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the analysis of complex mixtures, such as plant extracts, to identify specific phytochemicals. In the context of Acovenosigenin, Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Definition Mass Spectrometry (HDMS) has been utilized for its tentative identification in plant extracts. up.ac.za

In a study analyzing the methanol extract of Acokanthera oppositifolia, a compound identified as a substructure of Acovenosigenin was detected. up.ac.za The analysis, performed in positive electrospray ionization (ESI) mode, provided high-resolution mass data essential for its characterization. up.ac.za The combination of chromatographic retention time with accurate mass measurement allows for a high degree of confidence in the tentative identification of the compound.

Tandem mass spectrometry (MS/MS) is a subsequent step used to further elucidate the structure of a selected ion. researchgate.net In this process, a specific precursor ion (e.g., the molecular ion of Acovenosigenin) is isolated and fragmented to produce product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. For cardenolides like Acovenosigenin, fragmentation typically involves the sequential loss of water molecules (H₂O) from the steroidal nucleus and cleavage of the lactone ring. While the UPLC-HDMS analysis successfully identified the precursor ion for the Acovenosigenin substructure, specific tandem MS fragmentation data for Acovenosigenin (CAS 639-15-6) is not detailed in the reviewed literature.

Table 1: LC-MS Identification Data for Acovenosigenin Substructure

| Parameter | Observed Data | Reference |

|---|---|---|

| Empirical Formula | C₂₃H₃₄O₅ | up.ac.za |

| Ionization Mode | Positive ESI | up.ac.za |

| Monoisotopic Molecular Mass (MMM) | 390.2406 Da | up.ac.za |

| Monoisotopic Calculated Mass (MCM) | 391.2485 Da | up.ac.za |

Thin-Layer Chromatography (TLC) and Densitometry

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation of compounds in a mixture. researchgate.net When coupled with densitometry, it allows for the quantitative analysis of the separated compounds directly on the TLC plate. nih.gov This method involves spotting the sample on a stationary phase (e.g., a silica gel plate), developing the plate with a mobile phase to separate the components, and then scanning the plate with a densitometer at a specific wavelength to measure the absorbance or fluorescence of the target analyte. nih.govparticle.dk

For the analysis of Acovenosigenin, a specific TLC-densitometry method would require optimization of the following parameters:

Stationary Phase: Typically, silica gel 60 F254 plates are used for the separation of moderately polar compounds like cardenolides. particle.dk

Mobile Phase: A solvent system, often a mixture like chloroform-methanol-water or toluene-ethyl acetate, would be selected to achieve optimal separation and a distinct retardation factor (R_f) for Acovenosigenin. ms-editions.cl

Derivatization: As many cardenolides lack a strong chromophore, a derivatizing agent (e.g., Liebermann-Burchard or anisaldehyde-sulfuric acid reagent) is often sprayed on the plate to visualize the compound and enable detection. particle.dk

Densitometric Analysis: The plate is scanned at the wavelength of maximum absorbance of the derivatized spot to quantify the compound based on a calibration curve. nih.gov

Despite the utility of this technique for analyzing natural products, a search of the available scientific literature did not yield a specific, published TLC-densitometry method developed for the analysis of Acovenosigenin. Therefore, no data on R_f values, specific mobile phases, or scanning wavelengths can be provided.

Development and Validation of Analytical Methods for Acovenosigenin

The development and validation of analytical methods are critical for ensuring that the data generated are accurate, reliable, and suitable for their intended purpose, such as the quality control of herbal products or pharmaceutical formulations. ich.orgeuropa.eu Any quantitative analytical method for Acovenosigenin, whether based on LC-MS or TLC-densitometry, must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.euup.ac.za

The validation process establishes the performance characteristics of the method through a series of laboratory experiments. europa.eu Key parameters that would need to be assessed for a quantitative method for Acovenosigenin include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value, often reported as percent recovery. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. europa.eu

A comprehensive search of the scientific literature did not identify any publications detailing a fully developed and validated analytical method for the quantitative determination of Acovenosigenin. While methods for related compounds and general validation principles are well-documented, specific performance data for Acovenosigenin are not available. particle.dk

Biological and Pharmacological Aspects

Cardiotonic Effects

In its natural form as a cardiac glycoside, acovenosigenin contributes to the traditional use of certain plants in treating heart conditions. mdpi.combrieflands.com The primary mechanism of action for the cardiotonic effects of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. google.com This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in a stronger contraction of the heart muscle. mdpi.com While potent, the therapeutic use of cardiotonic steroids requires careful management due to their narrow therapeutic index. mdpi.com

Anticancer Potential

Recent research has highlighted the promising anticancer properties of acovenosigenin and its derivatives. mdpi.comresearchgate.net Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including human lung cancer cells. researchgate.netmdpi.com The proposed mechanisms of anticancer activity are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways. diva-portal.org For example, a β-glucoside derivative of acovenosigenin A has been shown to mediate its effects through the JAK2-STAT3 signaling pathway by targeting GP130 in lung cancer cells. researchgate.net The cytotoxic effects of these compounds underscore their potential as novel chemotherapeutic agents, though further research is needed to fully elucidate their mechanisms and clinical potential. diva-portal.org

Biosynthesis and Metabolic Pathways of Acovenosigenin

Precursor Identification and Elucidation of Early Steps

The biosynthesis of cardenolides, including Acovenosigenin, begins with precursors from the isoprenoid pathway. researchgate.net The initial building block is mevalonic acid, which is converted to isopentenyl pyrophosphate. researchgate.net Through a series of condensations, squalene-2,3-oxide is formed and then cyclized to form a tetracyclic triterpenoid (B12794562) scaffold. researchgate.net In plants, this is typically cycloartenol, which is then converted to cholesterol or other phytosterols (B1254722). researchgate.netoup.com

It is widely accepted that pregnenolone (B344588), a C21 steroid, is a key intermediate and a biological precursor to cardenolides. researchgate.netnih.govmpg.de Pregnenolone is formed from the side-chain cleavage of cholesterol or phytosterols. mpg.defrontiersin.org While cholesterol was initially considered the primary precursor, some studies suggest that phytosterols might be the preferred starting material for cardenolide biosynthesis in certain plants. oup.com The conversion of cholesterol to pregnenolone is a critical step, marking the commitment of the sterol backbone towards cardenolide formation. frontiersin.org

The general early biosynthetic pathway is summarized as follows: Acetic acid → Mevalonic acid → Isopentenyl pyrophosphate → Squalene-2,3-oxide → Cycloartenol → Cholesterol/Phytosterols → Pregnenolone researchgate.netresearchgate.net

From pregnenolone, a series of oxidative reactions, reductions, and isomerizations occur to form the specific cardenolide aglycone.

Enzymatic Steps and Key Enzyme Characterization

The conversion of the initial sterol precursor to Acovenosigenin involves a cascade of enzymatic reactions. While the specific enzymes for every step in Acovenosigenin biosynthesis have not all been individually characterized, studies on related cardenolides in plants like Digitalis and Erysimum have identified key enzyme families involved in the process. nih.govnih.gov

The transformation of pregnenolone to the cardenolide core involves several key enzymatic modifications:

3β-Hydroxysteroid Dehydrogenase/Ketosteroid Isomerase (3β-HSD/KSI): Pregnenolone is converted to progesterone (B1679170). This two-step reaction is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3β-hydroxyl group to a ketone, and a Δ5-Δ4-ketosteroid isomerase (KSI), which shifts the double bond from C-5 to C-4. frontiersin.orgnih.govmdpi.com

Progesterone 5β-Reductases (P5βR): A crucial step in the formation of the 5β-configured steroid core, characteristic of many cardenolides including Acovenosigenin, is the reduction of progesterone. This reaction is catalyzed by progesterone 5β-reductases (P5βR). nih.govnih.gov The expression of P5βR genes has been shown to be correlated with cardenolide production. thieme-connect.com

Steroid 5α-Reductase (DET2): In some instances, a 5α-reduction can occur, leading to a different stereochemistry at the A/B ring junction. The enzyme responsible is a steroid 5α-reductase, also known as DET2. nih.gov The interplay between 5α- and 5β-reductases can contribute to the diversity of cardenolide structures. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the various hydroxylation reactions that decorate the steroid nucleus. The specific hydroxylations at the 1β and 14β positions of Acovenosigenin are presumed to be carried out by specific CYPs. mpg.denih.gov For instance, enzymes from the CYP87A family have been identified as catalyzing the formation of pregnenolone from cholesterol and phytosterols. mpg.dempg.de The hydroxylation at C-14 is a critical step for the biological activity of cardenolides.

Formation of the Butenolide Ring: The characteristic five-membered lactone ring at the C-17 position is formed from a C2 precursor, likely derived from acetate (B1210297), which condenses with the C21 steroid intermediate. researchgate.net The precise enzymatic mechanism for this ring formation in plants is still under investigation.

The following table summarizes the key enzymes and their putative roles in the early to intermediate stages of cardenolide biosynthesis.

| Enzyme Family | Abbreviation | Function | Reference |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Oxidation of the 3β-hydroxyl group of pregnenolone | frontiersin.orgnih.gov |

| Δ5-Δ4-Ketosteroid Isomerase | KSI | Isomerization of the double bond from C5-C6 to C4-C5 | frontiersin.orgnih.gov |

| Progesterone 5β-Reductase | P5βR | Reduction of the C4-C5 double bond to form a 5β-steroid core | nih.govnih.gov |

| Steroid 5α-Reductase | DET2 | Reduction of the C4-C5 double bond to form a 5α-steroid core | nih.gov |

| Cytochrome P450 Monooxygenases | CYPs | Hydroxylation at various positions of the steroid nucleus (e.g., C-14, C-1) | mpg.denih.gov |

Genetic Regulation of Biosynthetic Pathways

The biosynthesis of Acovenosigenin is a tightly regulated process at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often coordinated and can be influenced by developmental cues and environmental stresses. thieme-connect.com

The identification of genes involved in Acovenosigenin biosynthesis has been advanced through studies on cardenolide-producing plants. Co-expression analysis, where the expression patterns of genes are correlated with the accumulation of specific metabolites, has been a powerful tool. nih.govplos.org In Erysimum, a gene co-expression network related to cardenolide biosynthesis was identified, which included genes for 3β-HSD, KSI, P5βR2, and DET2. nih.gov

Expression of these biosynthetic genes can vary between different plant organs and in response to external stimuli. For example, the expression of progesterone 5β-reductase 2 (P5βR2) was found to be inducible by certain bioactive compounds. thieme-connect.com Studies on Digitalis purpurea have also aimed to identify key genes and transcription factors involved in the production of cardiac glycosides. plos.org

Transcriptomic and proteomic approaches provide a global view of the genes and proteins involved in a metabolic pathway. Transcriptome analysis of plants like Periploca sepium, which produces C21 steroids, has led to the identification of numerous genes encoding enzymes of the steroid biosynthesis pathway, from the initial steps of the mevalonate (B85504) pathway to the later modification steps. frontiersin.org Such analyses have successfully identified candidates for 3β-HSD and 5β-POR. frontiersin.org

Comparative transcriptomics between different cardenolide-producing species, such as Digitalis purpurea and Calotropis procera, has been instrumental in identifying conserved enzymatic steps, like the formation of pregnenolone by CYP87A family enzymes. mpg.dempg.de These "-omics" approaches are crucial for discovering the full set of genes required for the biosynthesis of complex molecules like Acovenosigenin, especially for the later, more specific modification steps.

Compartmentalization of Acovenosigenin Biosynthesis

The biosynthesis of steroids in plants is a compartmentalized process, with different enzymatic steps occurring in various subcellular locations. This compartmentalization allows for efficient channeling of intermediates and prevents interference with other metabolic pathways. frontiersin.org

The early steps of the isoprenoid pathway occur in both the cytosol (mevalonate pathway) and in plastids (MEP pathway). frontiersin.org There is evidence for the exchange of intermediates between these compartments. frontiersin.org

Comparative Biosynthetic Analysis Across Species

Acovenosigenin and other cardenolides are found in a diverse range of plant families, including Apocynaceae (e.g., Acokanthera) and Celastraceae (e.g., Euonymus). jst.go.jpprota4u.org Comparative studies across these species can reveal conserved and divergent aspects of the biosynthetic pathway.

The core pathway leading to pregnenolone appears to be conserved. mpg.de However, the enzymes responsible for the later, decorative steps that result in the vast structural diversity of cardenolides are likely to have evolved independently in different plant lineages. For example, the specific hydroxylases and glycosyltransferases that create the final structure of Acovenosigenin in Acokanthera may differ from those that produce other cardenolides in Digitalis.

Genomic and transcriptomic comparisons of different Apocynaceae species have provided insights into the evolution of cardenolide biosynthesis. For instance, a study on Asclepias syriaca (common milkweed) suggested a reduction in the progesterone 5β-reductase gene family compared to other species in the Apocynaceae family, which could influence the types of cardenolides produced. peerj.com Such comparative analyses are essential for understanding how plants have evolved the ability to synthesize specific, and often highly toxic, defensive compounds like Acovenosigenin.

Structure Activity Relationships Sar and Structural Modifications of Acovenosigenin

Correlative Analyses of Chemical Structure and Biological Activity

The biological activity of cardiac glycosides like acovenosigenin is intrinsically linked to their chemical structure. ashp.orgresearchgate.net The steroid skeleton, the sugar moiety at the C3 position, and the lactone ring at the C17 position are all crucial for its biological effects. researchgate.net The stereochemistry of the sugar moiety, for instance, can significantly affect the binding affinity of the glycoside to its receptor protein. researchgate.net

Studies on various cardenolides have revealed that even minor modifications to the chemical structure can lead to significant changes in biological activity. For example, the presence and type of sugar residues can influence the cytotoxicity of these compounds. researchgate.net A review of research on the antitumor effects of related compounds highlighted the importance of the structure-activity relationship in understanding their mechanisms of action. cpu.edu.cn The analysis of a compound's structure, including its functional groups and their stereochemical orientation, helps in predicting its pharmacological actions. ashp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgjocpr.commedcraveonline.com These models establish a mathematical relationship between the chemical structure and the biological response, enabling the prediction of the activity of new, unsynthesized molecules. wikipedia.orgunacademy.com

QSAR models are built by correlating molecular descriptors—such as size, shape, lipophilicity, and electronic properties—with the observed biological activity. jocpr.com These models are valuable tools in drug discovery for screening large chemical libraries, optimizing lead compounds, and designing new molecules with enhanced efficacy and reduced side effects. jocpr.commedcraveonline.com The ultimate goal of a QSAR study is to create a robust and predictive model that can guide the rational design of new therapeutic agents. nih.gov While specific QSAR models for acovenosigenin are not detailed in the provided search results, the principles of QSAR are widely applied to steroid and triterpenoid (B12794562) compounds to understand their cytotoxic activities. nih.gov For instance, a QSAR study on porphyrin derivatives successfully correlated their structural features with photodynamic therapy activity. mdpi.com

Synthesis of Acovenosigenin Analogues and Derivatives

The synthesis of analogues and derivatives of acovenosigenin is a key strategy for exploring its therapeutic potential and improving its pharmacological properties. researchgate.netnih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical reactions to produce complex molecules. nih.gov This approach is particularly useful for the synthesis of chiral compounds and natural products. nih.govscielo.br Enzymes, such as ketoreductases and lipases, can be employed to introduce specific stereochemistry or to perform selective modifications on a molecule. scielo.br For example, chemoenzymatic methods have been used to synthesize fluorinated cellodextrins and intermediates for pharmaceuticals like apremilast. scielo.brcsic.es The synthesis of siderophore intermediates has also been achieved using a combination of chemical and enzymatic steps. nih.gov This methodology could be applied to the synthesis of acovenosigenin derivatives, allowing for precise structural modifications.

Derivatization for Enhanced Molecular Interactions

Derivatization involves chemically modifying a compound to alter its properties. mdpi.com In the context of drug design, derivatization can be used to enhance a molecule's interaction with its biological target, improve its pharmacokinetic profile, or facilitate its analysis. mdpi.comorgsyn.org For instance, the synthesis of acyl derivatives of cotarnine (B190853) was explored to create simplified analogues of noscapine (B1679977) with potential anticancer activity. orgsyn.org Similarly, the synthesis of adenosine (B11128) derivatives has been a strategy to develop new antitumor agents. nih.gov By creating derivatives of acovenosigenin, researchers can probe the structural requirements for its biological activity and potentially develop more effective compounds.

Impact of Structural Modifications on Receptor Binding and Selectivity

Structural modifications can have a profound impact on how a molecule binds to its biological target and its selectivity for different receptors. nih.gov Altering functional groups or the stereochemistry of a molecule can change its binding affinity and specificity. researchgate.net For example, in the context of SARS-CoV-2, mutations in the receptor-binding domain of the spike protein were shown to alter its affinity for the ACE2 receptor and its recognition by antibodies. nih.gov

The study of how structural changes affect receptor binding is crucial for designing drugs with improved therapeutic profiles. For cardiac glycosides, the stereochemistry of the sugar moiety plays a significant role in their binding to the Na+, K+-ATPase receptor. researchgate.net The synthesis and evaluation of various analogues allow researchers to identify the key structural features that govern receptor binding and selectivity, paving the way for the development of more targeted therapies. molaid.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the three-dimensional structure and dynamic behavior of molecules. volkamerlab.orgbigchem.eu These methods provide insights into the flexibility of a molecule and how it interacts with its environment, such as a biological receptor. nih.govnih.gov

MD simulations can be used to visualize the conformational changes a molecule undergoes over time and to analyze its interactions with a protein target. volkamerlab.orgfrontiersin.org This information can help in understanding the mechanism of action of a drug and in designing new molecules with improved binding characteristics. nih.gov For example, MD simulations have been used to study the conformational stability of SARS-CoV-2 spike protein variants and to investigate the binding of ligands to the hACE2 receptor. nih.govfrontiersin.org Such computational studies on acovenosigenin and its analogues could reveal important details about their structure-activity relationships and guide the design of new, more potent derivatives. The minimum binding energy, a key parameter obtained from such studies, can help in predicting the inhibitory potential of a compound. researcher.life

Mechanistic Investigations and Molecular Pharmacology of Acovenosigenin

Identification and Characterization of Molecular Targets

Investigations have identified key protein targets through which Acovenosigenin exerts its cellular effects. These include a cell-surface receptor glycoprotein (B1211001) and a vital ion pump.

Recent integrative analysis of transcriptome and proteome data has identified Glycoprotein 130 (GP130) as a direct molecular target of Acovenosigenin A β-glucoside. researchgate.net GP130 is a signal-transducing receptor protein that, upon activation by cytokines like Interleukin-6 (IL-6), initiates downstream signaling cascades, notably the JAK/STAT pathway. researchgate.netfrontiersin.org The interaction of Acovenosigenin with GP130 is a critical event, leading to the inhibition of this signaling axis. researchgate.netresearchgate.net The binding of Acovenosigenin A β-glucoside to GP130 has been substantiated using a drug affinity responsive target stability (DARTS) assay and a cellular thermal shift assay (CETSA), confirming a direct physical interaction. researchgate.net

As a member of the cardiac glycoside family, Acovenosigenin's primary and most well-established molecular target is the Na+/K+-ATPase pump. vulcanchem.comresearchgate.net This integral membrane protein is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for numerous cellular functions. guidetopharmacology.org

Cardiac glycosides bind to the α subunit of the Na+/K+-ATPase, which is responsible for ATP hydrolysis and ion transport. guidetopharmacology.org This binding inhibits the pump's ion-translocating function, leading to an increase in intracellular Na+ concentration. researchgate.net The interaction is typically antagonistic with potassium ions, meaning higher extracellular K+ concentrations can reduce the binding affinity of the glycoside. guidetopharmacology.org While multiple isoforms of the α subunit exist (α1, α2, α3, α4), the α1 isoform is considered the most sensitive to inhibition by many cardiac glycosides. guidetopharmacology.orgmdpi.com

Table 1: Summary of Acovenosigenin's Primary Molecular Targets

| Target Protein | Subunit/Domain of Interaction | Primary Consequence of Binding |

| Glycoprotein 130 (GP130) | Extracellular domain (inferred) | Inhibition of cytokine-induced signal transduction researchgate.netresearchgate.net |

| Na+/K+-ATPase | Catalytic α subunit | Inhibition of ion pumping activity researchgate.netguidetopharmacology.org |

Current research primarily focuses on GP130 and Na+/K+-ATPase as the principal molecular targets of Acovenosigenin. While the modulation of downstream gene expression implies interactions with the transcriptional machinery, there is limited direct evidence identifying other specific protein or nucleic acid binding sites for Acovenosigenin itself. Its glycoside conjugate, Acovenoside A, has been shown to indirectly affect the expression of apoptosis-related genes like p53, Bax, and Bcl2, but this is considered a downstream consequence of upstream signaling events rather than direct binding. vulcanchem.com

Modulation of Cellular Signaling Pathways

By engaging with its molecular targets, Acovenosigenin triggers significant alterations in intracellular signaling networks that govern cell fate decisions such as proliferation and apoptosis.

A major consequence of Acovenosigenin's interaction with GP130 is the potent regulation of the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) signaling pathway. researchgate.net This pathway is a critical downstream effector of GP130 activation. researchgate.netfrontiersin.org In a normal physiological context, cytokine binding to GP130 leads to the recruitment and activation (phosphorylation) of JAK2, which in turn phosphorylates STAT3. frontiersin.org Phosphorylated STAT3 then dimerizes and translocates to the nucleus to act as a transcription factor. nih.gov

Studies have demonstrated that Acovenosigenin A β-glucoside inhibits the phosphorylation of both JAK2 and STAT3. researchgate.netresearchgate.net By targeting GP130, Acovenosigenin prevents the initial signal reception, thereby blocking the entire downstream activation sequence of the JAK2-STAT3 pathway. researchgate.net This inhibitory action has been observed in various cell lines, highlighting it as a key mechanism of the compound's activity.

The inhibition of the JAK2-STAT3 pathway by Acovenosigenin leads to widespread changes in the expression of downstream target genes and their corresponding proteins. researchgate.net Transcriptomic and proteomic analyses have provided a detailed view of these modulations. researchgate.net The regulation of these genes is a direct outcome of preventing the transcriptional activity of STAT3. nih.govnih.gov

Key proteins whose expression is modulated following treatment with Acovenosigenin A β-glucoside include those involved in cell proliferation and apoptosis. For example, a decrease in the expression of proliferation markers such as Ki67 and Proliferating Cell Nuclear Antigen (PCNA) has been observed. researchgate.net Concurrently, changes in apoptosis-related proteins are seen, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the levels of cleaved caspase-3 and cleaved PARP, which are markers of apoptosis execution. researchgate.net Furthermore, the glycoside form, Acovenoside A, has been found to upregulate the expression of specific microRNAs, namely miR-630 and miR-181a, which in turn target and modulate the expression of intrinsic apoptosis-related genes. vulcanchem.com

Table 2: Examples of Downstream Protein and Gene Modulation by Acovenosigenin Derivatives

| Modulated Molecule | Type | Change in Expression | Associated Cellular Process | Reference |

| p-JAK2 | Protein | Decreased | Signal Transduction | researchgate.net |

| p-STAT3 | Protein | Decreased | Signal Transduction, Transcription | researchgate.net |

| Ki67 | Protein | Decreased | Cell Proliferation | researchgate.net |

| PCNA | Protein | Decreased | Cell Proliferation | researchgate.net |

| Bcl-2 | Protein | Decreased | Apoptosis (Anti-apoptotic) | researchgate.net |

| Cleaved Caspase-3 | Protein | Increased | Apoptosis (Pro-apoptotic) | researchgate.net |

| miR-630 | microRNA | Increased | Gene Regulation | vulcanchem.com |

| miR-181a | microRNA | Increased | Gene Regulation | vulcanchem.com |

Cross-Talk with Other Signaling Networks

Acovenosigenin A, a cardiac glycoside, and its derivatives are known to interact with various cellular signaling pathways. A notable example is the interplay of Acovenosigenin A β-glucoside with the JAK2/STAT3 signaling pathway. Research indicates that this compound can mediate this pathway by targeting GP130 in non-small cell lung cancer (NSCLC) cells, such as A549 and H460. researchgate.net The JAK/STAT pathway is crucial for many cellular processes, and its modulation can significantly impact cell fate. frontiersin.org

The signaling cascades initiated by growth factors often involve receptor tyrosine kinases (RTKs), which can activate pathways like the PI3K/Akt and Ras/Raf/Mek/ERK pathways. frontiersin.org These pathways are central to cell proliferation and survival. The cross-talk between these and other pathways, such as the one influenced by Acovenosigenin, can lead to a complex network of interactions that ultimately determine the cellular response. frontiersin.orgdiva-portal.org For instance, the activation of the JAK2/STAT3 pathway can be influenced by upstream signals from other pathways, and in turn, it can modulate the expression of genes involved in proliferation and apoptosis. researchgate.net The interaction of Acovenosigenin with these networks highlights its potential to influence multiple facets of cell signaling. researchgate.netfrontiersin.org

| Compound | Interacting Pathway | Target | Cell Line(s) | Reference |

| Acovenosigenin A β-glucoside | JAK2/STAT3 | GP130 | A549, H460 | researchgate.net |

Cellular Biology and Physiological Perturbations

Acovenosigenin and its glycoside derivatives have demonstrated significant effects on cell proliferation and the cell cycle. For instance, Acovenosigenin A has been shown to increase the expression of the cell cycle inhibitor p21Cip1, which contributes to the inhibition of cell proliferation. scribd.com Its glycoside, Acovenoside A, potently inhibits the proliferation of A549 non-small-cell lung cancer cells. nih.gov

Studies on Acovenoside A revealed that it induces a mitotic arrest in A549 cells. This arrest is characterized by the accumulation of key G2/M regulators, namely cyclin B1 and CDK1, leading to a failure in cytokinesis. nih.gov This disruption of the normal cell cycle progression is a key mechanism behind its anti-proliferative effects. The ability of growth factors to stimulate cell cycle progression by influencing the levels of cyclins and cyclin-dependent kinases (CDKs) underscores the importance of targeting this process. akadeum.com By causing an accumulation of G2/M regulators, Acovenoside A effectively halts the cell division process. nih.gov

| Compound | Effect | Mechanism | Cell Line | Reference |

| Acovenosigenin A | Inhibition of cell proliferation | Increased expression of p21Cip1 | Human cells | scribd.com |

| Acovenoside A | Inhibition of proliferation, Mitotic arrest | Accumulation of cyclin B1 and CDK1, Cytokinesis failure | A549 | nih.gov |

Acovenosigenin derivatives are potent inducers of apoptosis, a form of programmed cell death crucial for removing damaged or unwanted cells. nih.govwikipedia.org Acovenoside A, for example, has been shown to induce canonical apoptosis in A549 non-small-cell lung cancer cells. nih.gov This process is characterized by specific biochemical and morphological changes, including DNA fragmentation and the activation of caspases. wikipedia.org

The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. wikipedia.orgnih.gov Acovenoside A appears to engage the intrinsic pathway, as evidenced by its ability to affect mitochondrial membrane integrity and induce the production of reactive oxygen species (ROS). nih.gov This leads to the activation of caspase-3, a key executioner caspase, and subsequent DNA fragmentation. nih.gov The activation of caspases is a central event in the apoptotic cascade, leading to the systematic dismantling of the cell. wikipedia.org

| Compound | Effect | Mechanism | Cell Line | Reference |

| Acovenoside A | Induction of apoptosis | Disruption of mitochondrial membrane integrity, ROS production, Caspase-3 activation, DNA fragmentation | A549 | nih.gov |

Autophagy is a cellular degradation process that plays a dual role in cancer, sometimes promoting survival and other times contributing to cell death. nih.govmdpi.com It involves the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation. nih.govfrontiersin.org

While direct studies on Acovenosigenin's effect on autophagy are limited, the induction of cellular stress, such as that caused by reactive oxygen species (ROS) production by Acovenoside A, is a known trigger for autophagy. nih.govmdpi.com The interplay between apoptosis and autophagy is complex; in some contexts, autophagy can act as a survival mechanism against apoptotic stimuli, while in others, it can lead to a form of programmed cell death. mdpi.com The modulation of lysosomal pathways is also critical, as the fusion of autophagosomes with lysosomes is a key step in the autophagic process. babraham.ac.ukresearchgate.net Some therapeutic agents can inhibit this fusion, leading to an accumulation of autophagosomes and potential cell death. nih.govbabraham.ac.uk

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogene activation. wikipedia.orgnih.gov It acts as a barrier to tumor progression. mdpi.com

The induction of DNA damage is a common mechanism through which chemotherapeutic agents induce senescence. mdpi.com Given that Acovenoside A induces ROS production and DNA fragmentation, it is plausible that it could also trigger a senescence response. nih.gov Senescence is often associated with the upregulation of cell cycle inhibitors like p16 and p21. nih.gov Acovenosigenin A has been shown to increase the expression of p21Cip1, which is consistent with the induction of a senescent-like state. scribd.com Senescent cells also typically exhibit a senescence-associated secretory phenotype (SASP), characterized by the secretion of various inflammatory cytokines and growth factors. wikipedia.orgmdpi.com

| Compound | Potential Effect | Associated Mechanisms | Reference |

| Acovenosigenin A | Induction of cellular senescence | Increased expression of p21Cip1 | scribd.com |

| Acovenoside A | Potential for senescence induction | Induction of ROS and DNA fragmentation | nih.gov |

Preclinical In Vitro Pharmacological Characterization (focus on mechanistic studies)

The preclinical in vitro characterization of a compound like Acovenosigenin involves a series of studies to understand its biological activity and mechanism of action before it can be considered for further development. criver.comoncodesign-services.com These studies are crucial for establishing proof-of-concept and identifying the molecular targets of the compound. oncodesign-services.comqima-lifesciences.com

For Acovenosigenin and its derivatives, in vitro studies have been instrumental in elucidating their anticancer effects. For example, the investigation of Acovenoside A in A549 cells revealed its potent cytotoxic activity, with an IC50 of 68 ± 3 nM after 48 hours of exposure. nih.gov Mechanistic studies further demonstrated that this cytotoxicity is mediated through the induction of mitotic arrest and subsequent apoptosis. nih.gov These findings are critical for understanding how the compound works at a cellular level.

Further in vitro pharmacological characterization would involve a broader range of assays to explore its effects on other cancer cell lines, its potential for synergy with other drugs, and a more in-depth analysis of its impact on various signaling pathways. qima-lifesciences.comfda.gov

| Compound | Assay/Model | Key Finding | Reference |

| Acovenoside A | Cytotoxicity assay in A549 cells | IC50 of 68 ± 3 nM at 48h | nih.gov |

| Acovenoside A | Cell cycle analysis in A549 cells | Induction of mitotic arrest | nih.gov |

| Acovenoside A | Apoptosis assays in A549 cells | Induction of canonical apoptosis | nih.gov |

Future Directions and Advanced Research Perspectives for Acovenosigenin

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The holistic application of "omics" technologies offers a powerful approach to understanding the systemic effects of Acovenosigenin. nih.gov Integrating genomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular and organismal response to this compound, moving beyond a single-target perspective. frontiersin.orgresearchgate.net

Genomics and Transcriptomics: These tools can be used to identify changes in gene expression profiles in response to Acovenosigenin treatment. For instance, researchers could analyze the transcriptome of cancer cells or cardiac myocytes to see which genes are up- or down-regulated, offering clues about the pathways being modulated. frontiersin.org This could reveal novel targets or explain off-target effects.

Proteomics: Proteomic analyses can identify the proteins that physically interact with Acovenosigenin or whose expression levels change upon treatment. nih.govmdpi.com This is crucial for validating predicted targets and discovering new ones. Techniques like thermal proteome profiling or affinity purification-mass spectrometry could map the direct and indirect protein partners of Acovenosigenin.

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal how Acovenosigenin alters cellular metabolism. nih.govmdpi.com This is particularly relevant for exploring its effects in diseases with a strong metabolic component, such as cancer. nih.gov

The integration of these multi-omics datasets represents a powerful strategy for building a detailed, systems-level understanding of Acovenosigenin's biological activity. researchgate.net

Advanced Computational Modeling and In Silico Approaches

Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing for the rapid and cost-effective prediction of a compound's behavior and interactions. sciengine.compharmafeatures.com These approaches can significantly accelerate research on Acovenosigenin by prioritizing experimental work. nih.gov

Molecular docking is a computational technique used to predict how a small molecule like Acovenosigenin binds to a macromolecular target, typically a protein. nih.govoatext.com This method evaluates the binding affinity and orientation of the ligand within the target's binding site. nih.govnih.gov For Acovenosigenin, its primary target is known to be the Na+/K+-ATPase pump. wikipedia.org Docking studies can elucidate the specific atomic interactions responsible for this binding, explaining its inhibitory effect.

Following docking, molecular dynamics (MD) simulations can be employed. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the target protein. nih.govnih.gov This combination of docking and MD can be used to:

Confirm and refine the binding mode of Acovenosigenin to Na+/K+-ATPase.

Screen large libraries of proteins to identify potential off-targets, which could explain other biological activities or side effects.

Predict how structural modifications to Acovenosigenin might alter its binding affinity and selectivity.

| Computational Method | Objective | Potential Outcome |

|---|---|---|

| Homology Modeling | Generate 3D structure of a target protein if not experimentally available. | A viable 3D protein model for subsequent docking studies. |

| Molecular Docking | Predict the binding pose and affinity of Acovenosigenin to its target (e.g., Na+/K+-ATPase). nih.govnih.gov | Identification of key amino acid residues involved in the interaction; estimation of binding energy. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the Acovenosigenin-protein complex over time. nih.gov | Confirmation of binding stability and understanding of conformational changes in the protein upon binding. |

| Virtual Screening | Screen for other potential protein targets in the human proteome. | Discovery of novel off-targets that could lead to new therapeutic applications. |

Machine learning (ML) is increasingly used to analyze complex biological data and predict the properties of molecules. nih.gov In the context of Acovenosigenin, ML can be pivotal in understanding its structure-activity relationship (SAR). researchgate.netresearchgate.net A quantitative structure-activity relationship (QSAR) model can be developed by training an algorithm on a dataset of Acovenosigenin derivatives and their measured biological activities. nih.gov

Once trained, these models can:

Predict the activity of new, unsynthesized Acovenosigenin analogues.

Identify the key molecular features (descriptors) that are most important for its biological effect. nih.gov

Guide medicinal chemists in designing new compounds with enhanced potency, better selectivity, or improved pharmacokinetic properties. digitellinc.com

Biosynthetic Pathway Engineering for Enhanced Production

The production of many valuable natural products, including cardiac glycosides, is often limited by their low abundance in the native plant or animal sources. aiche.org While the complete biosynthetic pathway for most cardiac glycosides remains to be fully elucidated, it is known to originate from the sterol pathway. slideshare.net Biosynthetic pathway engineering, a cornerstone of synthetic biology, offers a promising solution to overcome supply limitations. nih.govfrontiersin.org

The key steps toward this goal for Acovenosigenin would involve:

Pathway Elucidation: Using genomic and transcriptomic data from the source organism to identify the specific genes and enzymes (e.g., P450s, glycosyltransferases) responsible for converting sterol precursors into Acovenosigenin. researcher.life

Heterologous Expression: Transferring the identified biosynthetic genes into a suitable host microorganism, such as Escherichia coli or Saccharomyces cerevisiae (yeast). nih.gov

Metabolic Engineering: Optimizing the host's metabolism to increase the supply of necessary precursors (like acetyl-CoA) and co-factors, thereby maximizing the yield of the final product. nih.govresearchgate.net

This approach could eventually lead to a sustainable and scalable fermentation-based production process for Acovenosigenin and its derivatives. researchgate.net

Development of Acovenosigenin as a Chemical Biology Probe

Chemical probes are powerful tools for dissecting biological pathways and identifying the targets of bioactive molecules. mdpi.com By chemically modifying Acovenosigenin to incorporate a reporter tag (e.g., biotin) or a photo-reactive group, it can be transformed into a probe to "fish out" its cellular binding partners. nih.gov

For example, a biotinylated Acovenosigenin derivative could be incubated with cell lysates. The probe and its bound proteins can then be captured using streptavidin beads and identified by mass spectrometry. This technique, known as affinity-based protein profiling, can:

Confirm known interactions, such as with the Na+/K+-ATPase.

Identify novel, previously unknown cellular targets of Acovenosigenin. nih.gov

Provide a deeper understanding of its polypharmacology (the ability to interact with multiple targets), which may underlie its diverse biological effects. nih.gov

The development of such probes is crucial for validating targets and uncovering the full spectrum of mechanisms through which Acovenosigenin exerts its effects. nih.gov

Exploration of Novel Therapeutic Applications based on Mechanistic Understanding (excluding clinical trials)

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. wikipedia.org This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in stronger heart muscle contraction. nih.gov However, the disruption of this fundamental ion gradient has far-reaching consequences for cellular signaling, which opens the door to novel therapeutic applications beyond heart conditions. nih.gov

Recent research has highlighted the potential of cardiac glycosides in areas such as:

Oncology: The altered ion concentrations and signaling cascades initiated by Na+/K+-ATPase inhibition can trigger various forms of cell death in cancer cells, including apoptosis. nih.gov Furthermore, some cardiac glycosides have been shown to induce immunogenic cell death, a type of cell death that can stimulate an anti-tumor immune response. nih.gov

Senolytics: Senolytics are drugs that selectively clear senescent (aging) cells. nih.gov Senescent cells accumulate with age and contribute to various age-related diseases. Certain cardiac glycosides have been identified as potent senolytics, suggesting a role in treating diseases of aging. nih.govuq.edu.au

Antiviral Agents: The Na+/K+-ATPase is involved in the life cycle of various viruses. By inhibiting the pump, cardiac glycosides can interfere with viral entry and replication, indicating a potential for broad-spectrum antiviral activity. nih.gov

Standardization of Research Methodologies and Data Sharing Initiatives

The advancement of research into the therapeutic potential of Acovenosigenin is intrinsically linked to the establishment of standardized research methodologies and the promotion of collaborative data sharing. Uniform practices in the extraction, analysis, and biological evaluation of Acovenosigenin are crucial for ensuring the reproducibility, comparability, and reliability of research findings across different laboratories and studies. Concurrently, initiatives that facilitate the open exchange of research data can accelerate scientific discovery, foster collaboration, and prevent unnecessary duplication of effort.

Key areas that would benefit from the standardization of methodologies for Acovenosigenin research include:

Phytochemical Analysis: The development of standardized protocols for the extraction, isolation, and quantification of Acovenosigenin from its natural sources is paramount. This includes specifying the types of solvents, extraction techniques, and chromatographic methods to be used. The availability of certified analytical standards is also essential for accurate quantification.

Biological Assays: To compare the bioactivity of Acovenosigenin across different studies, it is important to use standardized in vitro and in vivo models. This includes using consistent cell lines, animal models, and assay conditions when evaluating its therapeutic effects.

Data Reporting: The adoption of standardized guidelines for reporting research findings, including detailed descriptions of experimental procedures and the presentation of data, would enhance the transparency and reproducibility of Acovenosigenin research.

Several platforms and initiatives can facilitate the sharing of data related to Acovenosigenin:

Public Databases: Deposition of research data into public repositories is a cornerstone of open science. nih.gov Databases such as PubChem, which already contains entries for Acovenosigenin A, provide a centralized location for chemical and biological data. nih.gov Natural product-specific databases like COCONUT (COlleCtion of Open Natural prodUcTs) and SuperNatural 3.0 also serve as valuable resources for aggregating information on compounds like Acovenosigenin. nih.govd-nb.info

Research Consortia: The formation of research consortia focused on cardiac glycosides could provide a platform for researchers to collaborate, share data, and develop standardized protocols. Such consortia can foster a more coordinated and efficient approach to studying Acovenosigenin and related compounds.

Data Journals: The publication of data papers in specialized data journals is another avenue for sharing detailed datasets related to Acovenosigenin research. This allows researchers to receive formal credit for their data generation efforts.

By embracing the principles of research standardization and open data sharing, the scientific community can create a more robust and collaborative research ecosystem for the study of Acovenosigenin. This will ultimately accelerate the translation of basic research findings into tangible therapeutic applications.

Q & A

Q. How should researchers statistically analyze dose-dependent effects of Acovenosigenin to avoid Type I/II errors?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values with 95% confidence intervals. Apply multiple-testing corrections (e.g., Bonferroni or Benjamini-Hochberg) for high-throughput datasets. Report effect sizes and power analysis for underpowered experiments .

Q. What approaches are effective for synthesizing contradictory findings in the literature on Acovenosigenin’s bioactivity?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study quality (e.g., risk of bias in animal studies via SYRCLE’s tool). Meta-analysis with random-effects models can quantify heterogeneity, while subgroup analysis identifies variables (e.g., solvent type, exposure duration) driving discrepancies .

Table: Key Analytical Techniques for Acovenosigenin Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.